2-Bromo-6-nitrobenzyl Acetate
Description
Contextualization within the Landscape of Nitrobenzyl Compounds and Derivatives
2-Bromo-6-nitrobenzyl acetate (B1210297) belongs to the broader family of nitrobenzyl compounds, particularly the ortho-nitrobenzyl (ONB) subclass. acs.org The ONB moiety is one of the most widely used photolabile protecting groups in chemistry and biology. acs.orgresearchgate.net These groups function as "cages" for other molecules, masking their activity until they are "uncaged" by irradiation with light, typically in the UV range. researchgate.net
The general mechanism for the photocleavage of ONB-protected compounds is a Norrish Type II reaction. wikipedia.org Upon absorption of a photon, the molecule enters an excited state, leading to an intramolecular hydrogen abstraction from the benzylic carbon by the nitro group. wikipedia.org This forms a transient aci-nitro intermediate, which then rearranges to release the protected functional group (such as an alcohol, amine, or carboxylic acid) and forms an o-nitrosobenzaldehyde byproduct. nih.govumass.edu
The utility of the ONB framework has led to the synthesis of numerous derivatives. researchgate.net Modifications to the aromatic ring, such as the introduction of additional substituents like bromine, methoxy (B1213986), or other nitro groups, are employed to modulate the group's properties. wikipedia.org These changes can alter the absorption wavelength, quantum yield, and cleavage kinetics to suit specific experimental conditions. researchgate.net For instance, the addition of a second nitro group (as in 2,6-dinitrobenzyl systems) has been shown to increase the reaction yield. wikipedia.org Therefore, 2-Bromo-6-nitrobenzyl acetate is a specific example within this highly adaptable class of photochemical tools.
Academic Significance of this compound in Synthetic Chemistry and Material Science
The academic significance of this compound stems from its role as both a synthetic intermediate and a functional component in advanced materials.
In synthetic chemistry, it serves as a building block for more complex molecules. For example, it can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce the functionalized benzyl (B1604629) group into larger molecular architectures. chemicalbook.com Its acetate group can be hydrolyzed to yield the corresponding 2-Bromo-6-nitrobenzyl alcohol, a versatile precursor for other derivatives. synquestlabs.com
In material science, the ortho-nitrobenzyl group is extensively used to create photoresponsive polymers and materials. umass.edu Incorporating ONB moieties into polymer networks allows for the fabrication of materials whose properties can be altered on demand with light. umass.edubsz-bw.de Key applications include:
Photodegradable Hydrogels: ONB-based cross-linkers can be integrated into hydrogel networks. Upon irradiation, the cross-links are cleaved, causing the hydrogel to dissolve. This has applications in controlled drug release and cell culture. umass.edu
Surface Patterning: Surfaces can be functionalized with ONB-protected molecules. By irradiating the surface through a photomask, specific areas can be deprotected, allowing for the patterned attachment of other molecules, such as biomolecules to guide cell growth. umass.eduacs.org
Photo-switchable Block Copolymers: Amphiphilic block copolymers containing a poly(2-nitrobenzyl methacrylate) block can be synthesized. umass.edu The ONB ester side chains make this block hydrophobic. Upon photocleavage, the side chains are converted to poly(methacrylic acid), rendering the block hydrophilic and changing the self-assembly behavior of the polymer in solution. umass.edu
This compound, as a source of the functional ortho-nitrobenzyl group, is a relevant compound for the design and synthesis of these and other light-sensitive materials.
Table 2: Research Applications of Ortho-Nitrobenzyl (ONB) Derivatives in Material Science
| Application Area | Description | Research Focus |
|---|---|---|
| Photodegradable Materials | ONB units act as cleavable cross-linkers or backbone components in polymers. | Creating materials that degrade upon light exposure for applications like drug delivery and tissue engineering. umass.edubsz-bw.de |
| Lithography & Patterning | Light-induced deprotection of ONB groups on a surface creates chemical patterns. | Fabricating micro-patterned surfaces for cell biology, diagnostics, and microfluidics. acs.orgnih.gov |
| Self-Assembled Systems | Photocleavage of ONB groups within amphiphilic block copolymers triggers changes in their hydrophilic/hydrophobic balance. | Controlling the assembly and disassembly of micelles or vesicles for triggered release systems. umass.edu |
Historical Development of Ortho-Nitrobenzyl Photolabile Systems and Related Chemistry
The chemistry of ortho-nitrobenzyl compounds has a rich history dating back over a century. The foundational observation was made in the early 1900s by Italian chemists Giacomo Ciamician and Paul Silber, who documented the photochemical isomerization of 2-nitrobenzaldehyde (B1664092) to 2-nitrosobenzoic acid when exposed to sunlight. wiley-vch.de This represented one of the earliest systematic investigations into organic photochemistry. miami.edu
Despite these early discoveries, the application of this photochemistry in synthetic organic chemistry remained largely unexplored for decades. The concept of a photolabile protecting group was first demonstrated in a practical sense by J. A. Barltrop and P. Schofield in 1962, who used light to release the amino acid glycine (B1666218) from a protected precursor. wikipedia.org
The field gained significant momentum in the late 1970s through the pioneering work of J. H. Kaplan, A. M. Epstein, and their colleagues. In 1978, they introduced "caged ATP," where adenosine (B11128) triphosphate (ATP) was rendered biologically inactive by attachment to a 1-(2-nitrophenyl)ethyl group, an ONB derivative. wiley-vch.de Using a laser flash, they could release the ATP in milliseconds, allowing them to study the kinetics of the Na:K ion pump with unprecedented temporal resolution. wiley-vch.de This work laid the foundation for the now vast field of "caged compounds" used to study dynamic biological processes. wiley-vch.denih.gov
Since then, research has focused on refining and diversifying ONB systems. Efforts have been made to shift the absorption wavelength to longer, less phototoxic wavelengths (into the visible or near-infrared range) and to improve the quantum efficiency of the cleavage reaction. researchgate.netnih.gov This has led to the development of a wide array of substituted ONB derivatives, including those with enhanced two-photon absorption cross-sections for improved three-dimensional spatial control. nih.gov The development of this compound and related structures is a direct continuation of this long history, aimed at creating tailored photochemical tools for modern chemistry and materials science. acs.orgacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrNO4 |
|---|---|
Molecular Weight |
274.07 g/mol |
IUPAC Name |
(2-bromo-6-nitrophenyl)methyl acetate |
InChI |
InChI=1S/C9H8BrNO4/c1-6(12)15-5-7-8(10)3-2-4-9(7)11(13)14/h2-4H,5H2,1H3 |
InChI Key |
HHWLXBAFBRSXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(C=CC=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 6 Nitrobenzyl Acetate and Analogues
Photochemical Cleavage Mechanisms in Ortho-Nitrobenzyl Systems
The photochemical release of a leaving group from an ortho-nitrobenzyl-caged compound is a complex process initiated by the absorption of a photon. This event triggers a series of intramolecular reactions, ultimately leading to the liberation of the protected molecule and the formation of a nitrosobenzyl byproduct. nih.govvu.lt
Intramolecular Hydrogen Abstraction and Aci-nitro Tautomerization
The generally accepted mechanism for the photocleavage of ortho-nitrobenzyl compounds begins with the photoexcitation of the nitro group. wikipedia.orgacs.org Upon absorption of UV light, the molecule is promoted to an excited state. In this excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon, a process known as intramolecular hydrogen abstraction. wikipedia.orguni-konstanz.deuni-konstanz.de This abstraction is a key step, leading to the formation of a transient species. acs.org
This initial hydrogen transfer results in the formation of a short-lived diradical species which rapidly rearranges to an aci-nitro intermediate. wikipedia.orgacs.org This tautomerization from the nitro to the aci-nitro form is a pivotal event in the cleavage pathway. acs.orguni-konstanz.de The aci-nitro species is a planar, quinonoid-type structure and is the central intermediate from which the subsequent release of the leaving group occurs. wikipedia.orgnih.gov
Femtosecond transient absorption and stimulated Raman spectroscopy studies on ortho-nitrotoluene have provided direct evidence for the formation of the aci-nitro species. acs.org These studies revealed that the aci-nitro form can be generated through both singlet and triplet excited states. acs.org
Formation and Reactivity of Primary Photoproducts
Following the formation of the aci-nitro intermediate, a series of "dark" or thermal reactions take place. acs.org For ortho-nitrobenzyl esters like 2-bromo-6-nitrobenzyl acetate (B1210297), the aci-nitro intermediate undergoes an intramolecular cyclization. This involves the nucleophilic attack of the aci-nitro oxygen atom onto the benzylic carbon, leading to the formation of a cyclic hemiacetal-like intermediate. acs.org
Kinetics of Photorelease and Rate-Determining Steps
The kinetics of photorelease from ortho-nitrobenzyl compounds can be complex and are often biphasic. wiley-vch.de The decay of the primary aci-nitro intermediate, which can be monitored by transient absorption spectroscopy, does not always correspond to the rate of substrate release. nih.govacs.org The release of the free substrate can be significantly slower, sometimes by orders of magnitude. nih.gov
Influence of Molecular Design on Photocleavage Efficiency and Quantum Yields
The efficiency of the photocleavage process is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that result in the release of the protected molecule. The design of the ortho-nitrobenzyl chromophore has a profound impact on the quantum yield. mdpi.com
Table 1: Quantum Yields of Photorelease for Selected Photolabile Protecting Groups
| Photolabile Protecting Group | Leaving Group | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| 2-Nitrobenzyl | Carbonate | 365 | 0.033 | wikipedia.org |
| 2,6-Dinitrobenzyl | Carbonate | 365 | 0.12 | wikipedia.org |
| 6-Bromo-7-hydroxycoumarin-4-ylmethyl | Acetate | - | - | acs.org |
| (N-Methyl-7-hydroxyquinolinium-2-yl)methyl | Acetate | 455 | 0.067 | acs.org |
| 2-Nitrobenzyl | - | - | 0.29 | nih.gov |
This table is for illustrative purposes and includes data for various o-nitrobenzyl and other photolabile protecting groups to highlight the range of quantum yields.
Wavelength Dependence and Multi-Photon Excitation in Uncaging Processes
The wavelength of light used for photolysis is a critical parameter. Ortho-nitrobenzyl compounds typically absorb in the UV region, with absorption maxima often below 350 nm. rsc.orgnih.gov However, for biological applications, using longer wavelengths is desirable to minimize photodamage to cells and tissues and to allow for deeper tissue penetration. rsc.orgnih.gov
To address this, researchers have developed strategies to shift the absorption of ortho-nitrobenzyl PPGs to longer wavelengths. This can be achieved by adding electron-donating groups to the aromatic ring. acs.orgnih.gov
An alternative and powerful approach is the use of multi-photon, particularly two-photon, excitation (TPE or 2PE). acs.orgpnas.org In TPE, the molecule simultaneously absorbs two lower-energy photons (e.g., in the near-infrared range) to reach the same excited state as would be achieved by absorbing one high-energy UV photon. pnas.org This provides exquisite three-dimensional spatial control over the uncaging process. nih.gov While traditional ortho-nitrobenzyl compounds have low two-photon absorption cross-sections, new protecting groups with enhanced TPE efficiency have been developed. pnas.orgnih.gov
Non-Photochemical Transformations of 2-Bromo-6-nitrobenzyl Acetate
While the primary utility of this compound lies in its photochemical reactivity, it is also important to consider its stability and potential for non-photochemical reactions. As an ester, it can undergo hydrolysis, particularly under basic or acidic conditions, to yield 2-bromo-6-nitrobenzyl alcohol and acetic acid. The rate of this hydrolysis would be influenced by factors such as pH, temperature, and the presence of esterase enzymes.
The bromo substituent on the aromatic ring also introduces the possibility of nucleophilic aromatic substitution reactions, although the presence of the deactivating nitro group would generally make such reactions challenging unless under forcing conditions. The benzyl (B1604629) bromide moiety itself is a potential alkylating agent, but in the context of the acetate, this reactivity is masked.
For applications as a photolabile protecting group, it is crucial that the compound is sufficiently stable under the experimental conditions prior to photolysis to prevent premature release of the caged molecule. acs.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)
This compound serves as a versatile substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. fishersci.es The presence of the bromo and nitro groups on the aromatic ring influences its reactivity in these transformations. The Suzuki-Miyaura coupling, in particular, is a powerful method for creating biaryl structures and other complex molecules from organoboron compounds and organic halides. fishersci.esacademie-sciences.fr
Research has demonstrated the utility of this compound in palladium-catalyzed borylation reactions, which are often a precursor to Suzuki-Miyaura coupling. In a notable synthesis, this compound was reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst to form the corresponding boronate ester. chemicalbook.comrsc.org This transformation is a critical step, converting the aryl bromide into a nucleophilic organoboron species ready for subsequent coupling reactions. yonedalabs.com
The reaction is typically carried out using a catalyst system such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), with potassium acetate acting as the base. chemicalbook.comrsc.org The choice of a relatively mild base like potassium acetate is crucial, as it facilitates the borylation without promoting a premature Suzuki-Miyaura coupling between the newly formed boronate ester and the starting aryl halide. rsc.org
Table 1: Palladium-Catalyzed Borylation of this compound
| Reactant | Reagents | Catalyst | Base | Solvent | Conditions | Product |
|---|---|---|---|---|---|---|
| This compound | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | Potassium acetate | 1,4-Dioxane | 95 °C, 20 h, N₂ atm | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-nitrobenzyl acetate |
Data sourced from ChemicalBook synthesis description. chemicalbook.com
While direct Suzuki-Miyaura coupling of this compound is less specifically documented in readily available literature, the successful borylation confirms its suitability as a substrate for such reactions. The resulting boronate ester is a key intermediate for coupling with various aryl or vinyl halides. The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst. yonedalabs.com The reactivity in such systems is influenced by the electronic nature of the substituents; the electron-withdrawing nitro group can affect the oxidative addition step.
Hydrolysis and Ester Cleavage Reactions
The acetate group of this compound can be cleaved through hydrolysis, a common reaction for esters. This process can be catalyzed by either acid or, more typically, a base. researchgate.net The cleavage of the ester results in the formation of 2-bromo-6-nitrobenzyl alcohol and an acetate salt.
Base-catalyzed hydrolysis, or saponification, is a widely used method for ester deprotection. researchgate.net For this compound and its derivatives, this reaction can be efficiently carried out using a strong base such as sodium hydroxide (B78521) (NaOH) in a suitable solvent like methanol (B129727). chemicalbook.com The reaction generally proceeds via a nucleophilic acyl substitution mechanism (BAC2), where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. nih.gov This leads to a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group to form the carboxylic acid (as its salt) and the alcohol. nih.gov
In a documented procedure, the boronate ester derivative of this compound was subjected to hydrolysis using a solution of sodium hydroxide in methanol at reflux. chemicalbook.com This demonstrates the feasibility of cleaving the acetate ester under basic conditions, even with other functional groups present on the molecule.
Table 2: Base-Catalyzed Hydrolysis of a this compound Derivative
| Reactant | Reagents | Solvent | Conditions | Product |
|---|---|---|---|---|
| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-nitrobenzyl acetate | 5 N NaOH | Methanol | Reflux, 24 h, N₂ atm | (6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-nitrophenyl)methanol |
Data sourced from ChemicalBook synthesis description. chemicalbook.com
The rate of hydrolysis can be influenced by the substituents on the benzene (B151609) ring. Generally, electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack. However, steric hindrance from ortho-substituents can counteract this electronic effect. nih.gov In the case of this compound, the ortho-bromo and ortho-nitro groups create a sterically hindered environment around the benzylic position, which could influence the ease of ester cleavage compared to less substituted analogues.
Analytical Methodologies for Research on 2 Bromo 6 Nitrobenzyl Acetate and Its Transformations
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of 2-Bromo-6-nitrobenzyl Acetate (B1210297), enabling detailed structural elucidation and real-time monitoring of its photoreactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-Bromo-6-nitrobenzyl Acetate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the benzylic protons, and the acetyl methyl protons are observed. The aromatic protons typically appear as a multiplet in the downfield region of the spectrum, a result of their deshielding by the aromatic ring currents and the electron-withdrawing nitro group. The benzylic protons (CH₂) adjacent to the bromo and nitro-substituted ring and the acetate group are also deshielded and typically appear as a singlet. The methyl protons of the acetate group (CH₃) resonate as a sharp singlet in the upfield region of the spectrum.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum will show distinct peaks for the carbonyl carbon of the acetate group, the benzylic carbon, and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the bromo and nitro substituents. For instance, the carbon atom directly bonded to the nitro group is significantly deshielded.
Table 1: Expected ¹H NMR Chemical Shifts for this compound This table is generated based on data from analogous compounds and general principles of NMR spectroscopy.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (Ar-H) | 7.5 - 8.5 | Multiplet (m) |
| Benzylic (-CH₂-) | ~5.4 | Singlet (s) |
| Acetyl (-CH₃) | ~2.1 | Singlet (s) |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound This table is generated based on data from analogous compounds and general principles of NMR spectroscopy.
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~170 |
| Aromatic (C-Br) | ~120 |
| Aromatic (C-NO₂) | ~150 |
| Aromatic (C-H) | 125 - 140 |
| Benzylic (-CH₂-) | ~65 |
| Acetyl (-CH₃) | ~21 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Photoreaction Monitoring
UV-Vis spectroscopy is a powerful technique for monitoring the photoreactions of this compound, particularly its use as a photolabile protecting group. The o-nitrobenzyl moiety is a well-known chromophore that undergoes a photochemical rearrangement upon irradiation with UV light, leading to the cleavage of the ester bond and the release of the protected molecule. bsz-bw.de
The UV-Vis spectrum of this compound is expected to show a characteristic absorption maximum in the UV region, attributable to the π → π* transitions of the nitroaromatic system. For many o-nitrobenzyl compounds, this absorption falls within the range of 250-350 nm. instras.comacs.org The photolysis process can be conveniently monitored by observing the changes in the UV-Vis spectrum over time upon irradiation. As the photoreaction proceeds, the parent compound is consumed, and new photoproducts are formed, including the corresponding 2-bromo-6-nitrosobenzaldehyde. This transformation leads to a decrease in the absorbance at the λₘₐₓ of the starting material and the appearance of new absorption bands corresponding to the photoproducts. researchgate.net The kinetics of the photoreaction can be determined by analyzing the rate of change of these spectral features.
For instance, studies on the photolysis of other o-nitrobenzyl derivatives have shown that the formation of the nitroso photoproduct results in a new absorption band at a different wavelength, allowing for clear monitoring of the reaction progress. researchgate.net The isosbestic points observed during the photoreaction indicate a clean conversion from the starting material to the product without the formation of significant long-lived intermediates.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in the this compound molecule. The IR spectrum provides a unique "fingerprint" of the compound based on the vibrational frequencies of its bonds.
The most characteristic absorption bands expected in the IR spectrum of this compound include:
C=O Stretch: A strong absorption band in the region of 1735-1750 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the acetate ester.
NO₂ Stretch: Two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹ due to the stretching of the C-O bond of the ester.
C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the methyl and benzylic groups, and above 3000 cm⁻¹ for the aromatic C-H bonds.
C-Br Stretch: A weaker absorption band in the lower frequency region of the spectrum, typically between 500-750 cm⁻¹, corresponding to the C-Br stretching vibration. docbrown.info
By analyzing the presence and position of these characteristic bands, the structural integrity of the synthesized this compound can be confirmed.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Acetate Ester (C=O) | Stretch | 1735 - 1750 | Strong |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 | Strong |
| Ester (C-O) | Stretch | 1200 - 1300 | Strong |
| Aromatic C-H | Stretch | > 3000 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| C-Br | Stretch | 500 - 750 | Weak to Medium |
Fluorescence Spectroscopy for Uncaging Studies
Fluorescence spectroscopy is a highly sensitive technique used to study the "uncaging" process where this compound acts as a photolabile protecting group for a fluorescent molecule. In its "caged" form, the nitrobenzyl group often quenches the fluorescence of the attached fluorophore through processes like photoinduced electron transfer (PeT). rsc.org
Upon photolysis with UV light, the ester linkage is cleaved, releasing the fluorescent molecule. This release is accompanied by a significant increase in fluorescence intensity, as the quenching effect of the nitrobenzyl group is removed. rsc.orgrsc.org By monitoring this increase in fluorescence over time, the kinetics and efficiency of the uncaging reaction can be precisely determined. This method is particularly valuable in biological systems where real-time monitoring of the release of a bioactive, fluorescent molecule is required. acs.org
The choice of excitation and emission wavelengths is crucial and depends on the specific fluorescent molecule being released. The excitation wavelength for uncaging is typically in the UV range to initiate the photolysis of the nitrobenzyl group, while the fluorescence of the released molecule is monitored at its characteristic emission maximum.
Chromatographic Separation and Analysis
Chromatographic techniques are essential for the purification of this compound and for the quantitative analysis of its purity and the yield of its transformations.
High-Performance Liquid Chromatography (HPLC) for Purity and Yield Determination
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for determining the yield of its synthesis and subsequent reactions. HPLC offers high resolution, sensitivity, and reproducibility.
A typical HPLC method for the analysis of this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and water, often with a buffer. Gradient elution, where the composition of the mobile phase is changed over time, is commonly employed to achieve optimal separation of the target compound from starting materials, byproducts, and degradation products. rsc.org
Detection is most commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. The purity of a sample is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area in the chromatogram. The yield of a reaction can be calculated by comparing the peak area of the product to that of a known concentration of a standard. In the synthesis of related compounds, HPLC has been used to confirm product purity exceeding 98%. chemicalbook.com
Table 4: Typical HPLC Parameters for Analysis of Nitrobenzyl Derivatives
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at λₘₐₓ (e.g., 254 nm or 280 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 5 - 20 µL |
Gas Chromatography (GC) for Product Analysis
Gas Chromatography (GC) is a cornerstone analytical technique for separating and analyzing volatile and thermally stable compounds. measurlabs.com In the context of this compound, GC is instrumental in monitoring the progress of its chemical transformations and analyzing the composition of the resulting product mixtures. hidenanalytical.com The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column. openaccessjournals.com
For the analysis of reactions involving this compound, which contains both a halogen and a nitro group, a GC system equipped with an Electron Capture Detector (ECD) is particularly effective. The ECD is highly sensitive to electrophilic functional groups, providing excellent detection limits for such compounds. openaccessjournals.com Alternatively, coupling GC with a mass spectrometer (GC-MS) allows for both separation and identification of the reaction products by providing mass information for each eluted component. measurlabs.comhidenanalytical.com
Challenges in the GC analysis of compounds like this compound or its potential transformation products can arise if they possess low volatility or are prone to thermal degradation. In such cases, a derivatization step is often employed prior to analysis. researchgate.net This involves chemically modifying the analyte to increase its volatility and thermal stability. For instance, if a transformation of this compound results in a carboxylic acid, it can be converted to a more volatile methyl ester to improve its chromatographic behavior. researchgate.net
The table below outlines a hypothetical set of GC parameters that could be used for the analysis of a reaction mixture containing this compound and its potential products.
| Parameter | Setting | Purpose |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | A common, non-polar column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. researchgate.net |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature gradient to separate compounds with different boiling points. |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | ECD for high sensitivity to halogenated/nitro compounds; MS for identification. openaccessjournals.com |
Mass Spectrometry for Molecular Identification and Mechanistic Insights
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of molecules. "Soft ionization" techniques are particularly valuable as they generate ions with minimal fragmentation, preserving the molecular ion for unambiguous identification.
Electrospray Ionization (ESI) is a soft ionization technique that produces ions from thermally labile and polar molecules directly from a solution. nih.gov It is especially powerful when coupled with liquid chromatography (LC-MS), allowing for the separation of a complex mixture before detection by the mass spectrometer. nih.gov ESI typically generates multiply charged ions, but for small molecules like this compound and its derivatives, it predominantly produces singly charged species, such as the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov
The utility of ESI-MS has been demonstrated in the characterization of products derived from this compound. For example, in a Suzuki coupling reaction, the resulting product, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-nitrobenzyl acetate, was identified by LC-MS using ESI, which detected the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of 322.
Tandem mass spectrometry (MS/MS) provides deeper structural insights. In this technique, a specific ion (e.g., the molecular ion) is selected, fragmented through collision with an inert gas, and the resulting fragment ions are analyzed. uvic.ca This fragmentation pattern is often unique to a specific molecular structure and can be used to confirm the identity of isomers. Aromatic nitro compounds and organic halides exhibit characteristic fragmentation patterns, such as the loss of the nitro group (NO₂) or the bromine atom (Br). miamioh.edu
The following table summarizes representative ESI-MS data for a product formed from a reaction involving this compound.
| Precursor Compound | Reaction | Product | Ionization Mode | Observed Ion [m/z] | Inferred Species |
| This compound | Suzuki Coupling | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-nitrobenzyl acetate | ESI Positive | 322 | [M+H]⁺ |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another soft ionization technique renowned for its high sensitivity and speed, making it suitable for high-throughput analysis. bruker.com The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules with minimal fragmentation. bruker.com
While MALDI-TOF MS is most famous for the analysis of large biomolecules like proteins, its application to small molecules has been expanding. autobio.com.cnnews-medical.net The analysis of small molecules (<500 Da) can be challenging due to interference from matrix-related ions in the low-mass range. nih.gov However, the development of novel matrices and analytical strategies has overcome this limitation. For instance, 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) is an effective matrix for the analysis of small organic and organometallic compounds, producing clean spectra. news-medical.net
Furthermore, research has demonstrated the successful application of MALDI-TOF MS for the quantification of nitroaromatic compounds in environmental samples, highlighting its relevance for analyzing molecules with similar functionalities to this compound. researchgate.net This suggests that MALDI-TOF MS could be a valuable tool for rapidly screening reaction outcomes or analyzing complex mixtures containing this compound and its derivatives.
| Feature | Description | Relevance to this compound Analysis |
| Ionization | Soft ionization via laser-induced desorption from a matrix. news-medical.net | Minimizes fragmentation, allowing for clear observation of the molecular ion. |
| Mass Analyzer | Time-of-Flight (TOF) | Provides high mass resolution and accuracy. |
| Matrix | e.g., DCTB, 1,5-Diaminonaphthalene news-medical.netresearchgate.net | Choice of matrix is crucial for successful analysis of small, nitroaromatic compounds. |
| Application | High-throughput screening, analysis of complex mixtures. autobio.com.cn | Could enable rapid screening of reaction conditions or product libraries. |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray Crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms within the crystal lattice, providing precise information about bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound itself is not publicly available, the structures of closely related compounds have been determined, demonstrating the utility of this technique. For example, the structure of the analogous compound 2-(2-Bromo-6-nitrophenyl)acetic acid has been characterized by X-ray crystallography. evitachem.com
Additionally, X-ray Powder Diffraction (XRPD) is used to characterize the crystalline form of materials. A patent for a related synthetic process provides detailed XRPD data for benzyl (B1604629) 2-bromo-6-nitrophenyl ether, a compound with a very similar bromo-nitro-aromatic core. The data, presented as a series of diffraction peaks at specific 2θ angles, serves as a fingerprint for that particular crystalline solid.
The table below presents the characteristic XRPD peaks for the analogous compound, benzyl 2-bromo-6-nitrophenyl ether, which illustrates the type of data obtained from such an analysis.
| Peak Number | Diffraction Angle (2θ) ± 0.2° |
| 1 | 12.09 |
| 2 | 13.21 |
| 3 | 13.49 |
| 4 | 15.42 |
| 5 | 16.55 |
| 6 | 17.81 |
| 7 | 19.84 |
| 8 | 21.28 |
| 9 | 22.64 |
| 10 | 22.85 |
This crystallographic information is invaluable for confirming the absolute structure of a synthetic product, understanding its solid-state packing, and rationalizing its physical properties.
Future Research Directions and Emerging Trends in Brominated Nitrobenzyl Chemistry
Development of Advanced Ortho-Nitrobenzyl Protecting Groups with Tuned Photophysical Properties
The classic ortho-nitrobenzyl (oNB) framework, while foundational, has limitations, primarily its reliance on UV light for cleavage. mdpi.comumass.edu This can be damaging to biological systems. acs.org Consequently, a major research thrust is the development of advanced photoremovable protecting groups (PPGs) with tailored photophysical properties, moving towards longer, less harmful wavelengths. nih.gov
Strategies to achieve this include:
Red-Shifting Absorption: Modifying the aromatic ring with electron-donating groups can shift the absorption maximum to longer wavelengths (red-shift). acs.orgnih.gov For instance, the conjugation of an aminophenyl group to the ortho-nitrobenzyl chromophore shifts the absorption maximum towards 400 nm, with a tail extending to 500 nm. nih.gov This allows for cleavage using visible light, which is more benign for cellular studies.
Two-Photon Excitation (2PE): A significant trend is the design of PPGs for two-photon uncaging. mdpi.comwiley-vch.de This technique uses near-infrared (NIR) light, which offers deeper tissue penetration and highly localized photorelease. mdpi.comwiley-vch.de While traditional oNB groups have small two-photon cross-sections, new chromophores like those based on coumarin (B35378) or nitroindolinyl are being developed for enhanced 2PE sensitivity. wiley-vch.debeilstein-journals.org
Upconversion Nanoparticles (UCNPs): An alternative approach involves using UCNPs, which absorb low-energy NIR light and emit higher-energy UV light locally, triggering the cleavage of a nearby oNB group. acs.orgnih.gov This method cleverly bypasses the need for direct UV irradiation of the entire system. acs.org
Fluorescent Monitoring: There is a growing interest in creating PPGs that are also fluorescent, allowing for real-time monitoring of the uncaging process. rsc.org Dye-based PPGs, such as those derived from fluorescein (B123965) or BODIPY, absorb light at higher wavelengths and their inherent fluorescence can be used for image-guided photorelease. rsc.orgacs.org
These advancements aim to create a new generation of PPGs that are more versatile, efficient, and compatible with sensitive biological environments.
Strategies for Overcoming Current Limitations in Photocleavage Efficiency and Byproduct Formation
The practical application of photoremovable protecting groups is often hampered by two key factors: the efficiency of the light-induced cleavage (quantum yield) and the formation of potentially problematic side products. acs.org Research into 2-bromo-6-nitrobenzyl acetate (B1210297) and related compounds is actively addressing these challenges.
Improving Photocleavage Efficiency (Quantum Yield): The quantum yield (Φ) represents the efficiency of a photochemical process. For many o-nitrobenzyl compounds, this value is relatively low. Several strategies are being explored to enhance it:
Benzylic Substitution: Introducing substituents at the benzylic carbon (the carbon bearing the leaving group) can significantly influence the quantum yield. nih.govwikipedia.org For example, an α-methyl group on a 2-nitrobenzyl ester can increase the photolysis quantum yield by approximately five times compared to the unsubstituted version. nih.gov
Aromatic Ring Substitution: Adding a second nitro group to the aromatic ring, as in 2,6-dinitrobenzyl PPGs, can nearly quadruple the quantum yield in certain cases. wikipedia.org This is attributed to an increased probability of forming the necessary aci-nitro intermediate upon irradiation. wikipedia.org
Intramolecular Sensitization: Attaching a "sensitizer" or "antenna" molecule to the PPG can enhance light absorption at specific wavelengths. uni-konstanz.de For example, linking a thioxanthone antenna to a 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group dramatically increases its sensitivity to light at 405 nm. uni-konstanz.de
Minimizing Byproduct Formation: The primary photoreaction of o-nitrobenzyl esters yields the desired released molecule and an o-nitrosobenzaldehyde byproduct. nih.gov This byproduct can be reactive, potentially toxic, and can absorb light, interfering with the uncaging process. acs.orgmdpi.comnih.gov Future strategies focus on:
Linker Modification: Introducing specific linkers between the PPG and the protected molecule can alter the photorelease mechanism to yield less reactive byproducts. mdpi.comresearchgate.net For instance, using a carbamate (B1207046) linker for caging epinephrine (B1671497) was shown to prevent the formation of the toxic byproduct adrenochrome. mdpi.comresearchgate.net
Byproduct Scavenging: In some applications, carbonyl scavengers like semicarbazide (B1199961) hydrochloride are added to react with and neutralize the nitrosoaldehyde byproduct. acs.org More advanced approaches involve designing systems where the byproduct is sequestered, for example, within an organic capsule after photorelease. researchgate.net
Alternative Chemistries: The development of PPGs that operate via different mechanisms, such as the p-hydroxyphenacyl (pHP) group which rearranges via a photo-Favorskii mechanism, can yield cleaner reactions with fewer side products. wikipedia.org
The table below summarizes the effect of substitution on the quantum yield of some nitrobenzyl derivatives.
| Protecting Group | Substituent | Leaving Group | Quantum Yield (Φ) |
| 2-Nitrobenzyl | None | Carbonate | 0.033 |
| 2,6-Dinitrobenzyl | 6-NO₂ | Carbonate | 0.12 |
| 6-Nitroveratryl | Benzylic -Br | - | 0.013 |
| 6-Nitroveratryl | Benzylic -CN | - | 0.003 |
| α-Methyl-2-nitrobenzyl ester | α-CH₃ | Ester | ~5x higher than unsubstituted |
This table compiles illustrative data from multiple sources to show general trends. nih.govacs.orgwikipedia.org
Integration of 2-Bromo-6-nitrobenzyl Acetate Derivatives into Next-Generation Functional Materials
The ability of the ortho-nitrobenzyl group to cleave upon light exposure makes it an ideal component for creating dynamic, responsive materials. Derivatives of this compound are being explored for integration into a variety of "smart" materials. umass.edu
Photodegradable Hydrogels and Networks: By incorporating o-nitrobenzyl-based cross-linkers, it is possible to create hydrogels and polymer networks that degrade or change their structure when exposed to light. umass.edubsz-bw.de This has applications in tissue engineering, where scaffolds can be designed to degrade on demand, and in drug delivery, for the light-triggered release of encapsulated therapeutics. nih.gov Researchers have demonstrated that networks with a lower glass transition temperature (Tg) exhibit faster cleavage rates. mdpi.com
Light-Responsive Surfaces and Films: Self-assembled monolayers (SAMs) and thin polymer films functionalized with o-nitrobenzyl groups can be patterned with light. umass.edu Irradiation cleaves the protecting groups, changing the surface chemistry (e.g., from hydrophobic to hydrophilic) in specific areas. This enables the creation of micropatterned surfaces for controlling cell adhesion, guiding cell growth, or fabricating microfluidic devices. nih.gov
Photo-Triggered Assembly and Disassembly: Amphiphilic block copolymers containing o-nitrobenzyl moieties can self-assemble into micelles or vesicles in water. umass.edu Upon irradiation, the cleavage of the nitrobenzyl group alters the hydrophilic-lipophilic balance, causing the nanostructures to disassemble and release their encapsulated cargo. umass.edu This provides a mechanism for on-demand, "burst" release of drugs or imaging agents. umass.edu Conversely, light can also be used to trigger the assembly of nanoparticles into larger structures. umass.edu
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Biological Systems
The precise spatiotemporal control offered by photoremovable protecting groups has positioned them as indispensable tools at the intersection of chemistry and biology. beilstein-journals.orgrsc.org "Caged compounds," where a biologically active molecule is rendered inert by an oNB group until released by light, are central to this interdisciplinary research. nih.govbeilstein-journals.org
Neuroscience: Caged neurotransmitters, such as caged glutamate, have revolutionized the study of neural circuits. beilstein-journals.orgresearchgate.net They allow researchers to stimulate specific neurons or even single dendritic spines with high precision, mimicking natural synaptic events to probe the function of receptors and signaling pathways. beilstein-journals.orgnih.gov
Cell Biology: The controlled release of signaling molecules like inositol (B14025) 1,4,5-trisphosphate (InsP3), calcium ions (Ca²⁺), or nucleotides like ATP has provided deep insights into cellular processes. nih.govwiley-vch.dersc.orgresearchgate.net By uncaging these molecules at specific times and locations within a cell, scientists can dissect complex signaling cascades. umass.edu
Gene Regulation and Therapy: The o-nitrobenzyl cage is being used to control the activity of nucleic acids. nih.gov For example, caged siRNA or antisense oligonucleotides can be delivered to a cell in an inactive form. researchgate.net Light-induced uncaging then activates them, allowing for spatiotemporal control over gene silencing. nih.govresearchgate.net This approach holds promise for developing highly targeted phototherapies. nih.gov
Drug Delivery: Light-responsive liposomes and nanoparticles functionalized with o-nitrobenzyl derivatives are being developed as advanced drug delivery systems. nih.govnih.govmdpi.com These carriers can circulate in the body and release their therapeutic payload only when illuminated at the target site, potentially reducing side effects and increasing treatment efficacy. nih.gov
Exploration of Sustainable and Green Chemistry Approaches in Nitrobenzyl Compound Synthesis and Application
The synthesis and application of nitroaromatic compounds, including this compound, traditionally involve harsh conditions and environmentally hazardous reagents, such as mixed nitric and sulfuric acids. rsc.orgnih.gov Recognizing these drawbacks, a significant emerging trend is the adoption of green and sustainable chemistry principles.
Greener Synthesis Routes: Research is focused on developing safer and more environmentally benign methods for nitration.
Continuous-Flow Microreactors: These systems offer enhanced safety, better temperature control, and higher selectivity for mononitration, minimizing the formation of unwanted byproducts. rsc.org They also allow for smaller reaction volumes and easier scale-up. rsc.org Recent developments have achieved high yields (e.g., 99.3% for a key intermediate) and integrated waste acid recycling, boosting economic and environmental efficiency. rsc.org
Solid Acid Catalysts: Using solid acid catalysts instead of strong liquid acids like sulfuric acid can simplify product purification and catalyst recycling. rsc.org However, the cost and scalability of these catalysts remain challenges to be addressed. rsc.org
Biocatalysis: The discovery that some microorganisms naturally produce nitroaromatic compounds suggests that enzymatic or whole-cell biocatalytic routes could be developed for their synthesis. nih.gov This approach could offer high selectivity under mild, aqueous conditions.
Sustainable Catalysis for Applications: Green chemistry principles are also being applied to the reactions using nitroaromatic compounds.
Photocatalytic Synthesis: Heterogeneous photocatalysis, often using materials like titanium dioxide (TiO₂), is being explored as a green alternative for driving chemical transformations of nitroarenes. researchgate.net These light-driven strategies can be used for selective reductions and oxidations with minimal environmental impact. researchgate.net
Nanoparticle Catalysis: Green-synthesized nanoparticles, for example, silver nanoparticles produced using plant extracts, have shown excellent catalytic activity for the reduction of aromatic nitro compounds to valuable amines. frontiersin.orgtubitak.gov.tr These methods are cost-effective, eco-friendly, and often proceed under mild conditions. frontiersin.org
The shift towards these sustainable practices is crucial for the long-term viability and industrial application of nitrobenzyl chemistry, ensuring that its benefits can be realized with minimal environmental cost. rsc.orgresearchgate.net
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-6-nitrobenzyl Acetate?
Methodological Answer: The synthesis typically involves a two-step process:
Bromination and Nitration : Introduce bromine and nitro groups to the benzyl backbone. For example, nitration of bromobenzene derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.
Acetylation : React the intermediate alcohol (e.g., 2-bromo-6-nitrobenzyl alcohol) with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetate ester.
Key Considerations :
- Monitor reaction progress via TLC or HPLC to detect intermediates.
- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm ester formation (e.g., acetate methyl proton at δ ~2.1 ppm) and nitro/bromo substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 275.07).
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95% area).
- Elemental Analysis : Validate Br and N content against theoretical values .
Advanced Research Questions
Q. How to resolve contradictions in reported reactivity data for this compound?
Methodological Answer: Discrepancies often arise from:
- Purity Issues : Trace impurities (e.g., unreacted alcohol or bromide) can alter reactivity. Validate via GC-MS or NMR.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than non-polar solvents.
- Competing Pathways : Nitro groups can act as electron-withdrawing groups, directing electrophilic substitution to specific positions. Use computational modeling (DFT) to predict regioselectivity .
Q. What computational methods are effective in predicting the stability and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess nitro group stability.
- Molecular Dynamics (MD) : Simulate degradation pathways under thermal stress.
- Electrostatic Potential Maps : Identify electron-deficient regions for nucleophilic attack.
Software Tools : Gaussian, ORCA, or VMD for visualization .
Q. How to optimize experimental design for functionalizing this compound in cross-coupling reactions?
Methodological Answer:
- Catalyst Selection : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling; optimize ligand-to-metal ratios.
- Solvent System : Toluene or THF for solubility; avoid protic solvents to prevent ester hydrolysis.
- Monitoring : Track coupling efficiency via ¹H NMR (disappearance of benzyl proton signals) .
Q. What are the key stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis.
- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
